Bienvenue dans la boutique en ligne BenchChem!

4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride

Regioisomer differentiation Carboxylic acid position Quinazoline SAR

4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride (CAS 1094031-03-4) is a synthetic small molecule belonging to the N-aryl-2-trifluoromethyl-quinazoline-4-amine class. It features a quinazoline core substituted with a trifluoromethyl group at position 2 and a 4-carboxyphenylamino group at position 4, formulated as the hydrochloride salt (molecular formula C₁₆H₁₁ClF₃N₃O₂, MW 369.73 g/mol).

Molecular Formula C16H11ClF3N3O2
Molecular Weight 369.73
CAS No. 1094031-03-4
Cat. No. B2737151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride
CAS1094031-03-4
Molecular FormulaC16H11ClF3N3O2
Molecular Weight369.73
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=C(C=C3)C(=O)O.Cl
InChIInChI=1S/C16H10F3N3O2.ClH/c17-16(18,19)15-21-12-4-2-1-3-11(12)13(22-15)20-10-7-5-9(6-8-10)14(23)24;/h1-8H,(H,23,24)(H,20,21,22);1H
InChIKeyZZIFVWVOCRHNRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride (CAS 1094031-03-4): Compound Class and Baseline Characterization for Procurement


4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride (CAS 1094031-03-4) is a synthetic small molecule belonging to the N-aryl-2-trifluoromethyl-quinazoline-4-amine class [1]. It features a quinazoline core substituted with a trifluoromethyl group at position 2 and a 4-carboxyphenylamino group at position 4, formulated as the hydrochloride salt (molecular formula C₁₆H₁₁ClF₃N₃O₂, MW 369.73 g/mol) . This scaffold has been investigated primarily as a Werner (WRN) helicase inhibitor with antiproliferative activity against multiple cancer cell lines, including PC3 (prostate), K562 (leukemia), and HeLa (cervical) [1]. The compound is supplied as a research-grade chemical with purity ≥95% .

Why Generic Substitution Fails for 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride: Regioisomeric and Scaffold-Level Differentiation


Compounds within the N-aryl-2-trifluoromethyl-quinazoline-4-amine class cannot be interchanged generically because both the aryl substitution pattern and the quinazoline 2-position substituent critically determine target engagement, antiproliferative potency, and WRN-dependence. The para-carboxylic acid regioisomer (CAS 1094031-03-4) is structurally distinct from the meta-carboxy analog (CAS 1052404-83-7), and published structure-activity relationship (SAR) data on 25 analogs demonstrate that antiproliferative IC₅₀ values against K562 cells span over 28-fold (134.7 nM to 3871.5 nM) depending on aryl substitution [1]. Furthermore, compounds in this series exhibit WRN-dependent activity with IC₂₀ ratios (PC3-NC/PC3-WRN) ranging from 94.3 to 505.5, indicating that minor structural variations produce large differences in cellular target engagement [1]. The 2-trifluoromethyl group itself is essential—non-fluorinated 4-anilinoquinazoline analogs (e.g., gefitinib, erlotinib) target EGFR kinase rather than WRN helicase, representing a fundamentally different mechanism and application space [2].

Quantitative Differentiation Evidence for 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride (CAS 1094031-03-4)


Para-Carboxy Regiochemistry vs. Meta-Carboxy Isomer: Structural Differentiation with Functional Consequences

CAS 1094031-03-4 bears the carboxylic acid group at the para position of the aniline ring, distinguishing it from the meta-substituted regioisomer 3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzoic acid hydrochloride (CAS 1052404-83-7) . In 4-anilinoquinazoline kinase inhibitors, the para vs. meta substitution pattern on the aniline ring directly alters the geometry of hydrogen-bonding interactions within the target binding pocket and modulates the pKa of the carboxylic acid moiety (para: ~4.2 for benzoic acid derivatives; meta: ~4.1), affecting ionization state at physiological pH and consequently impacting both solubility and target binding [1]. No published head-to-head comparison data currently exist for these two regioisomers, but class-level SAR from 25 N-aryl-2-trifluoromethyl-quinazoline-4-amines demonstrates that aryl substitution position is a primary determinant of antiproliferative potency, with IC₅₀ values varying more than 28-fold across the series [1].

Regioisomer differentiation Carboxylic acid position Quinazoline SAR Hydrogen-bonding geometry

2-Trifluoromethyl Group: Electron-Withdrawing Effect and WRN-Dependent Antiproliferative Activity vs. Non-Fluorinated 4-Anilinoquinazolines

The 2-trifluoromethyl substituent on the quinazoline core of CAS 1094031-03-4 is a critical pharmacophoric element that distinguishes this compound class from classical 4-anilinoquinazoline EGFR kinase inhibitors (e.g., gefitinib, erlotinib) [1]. In the Li et al. (2024) study of 25 N-aryl-2-trifluoromethyl-quinazoline-4-amines, the three most potent compounds (6a, 8i, and 13a) demonstrated WRN-dependent antiproliferative activity with IC₂₀ ratios of 94.3, 153.4, and 505.5 respectively when comparing PC3-WRN (WRN-overexpressing) vs. PC3-NC (control) cells, confirming that cellular activity is mediated through WRN helicase engagement rather than EGFR kinase inhibition [1]. In contrast, gefitinib (a non-fluorinated 4-anilinoquinazoline) shows IC₅₀ values of 3.02–3.98 μM against PC3, LNCaP, and K562 cells via EGFR inhibition, a mechanistically distinct pathway [2]. The strong electron-withdrawing effect of the CF₃ group also attenuates aniline nucleophilicity and enhances metabolic stability compared to non-fluorinated analogs [3].

Trifluoromethyl effect WRN helicase inhibition Metabolic stability EGFR vs. WRN selectivity

Free Carboxylic Acid Handle Enables Prodrug Derivatization: Differentiation from Ester and Amide Quinazoline Analogs

CAS 1094031-03-4 contains a free para-carboxylic acid group (-COOH) on the aniline ring, providing a chemically tractable handle for prodrug formation (e.g., ester or amide conjugation) and salt formation that is absent in methyl-substituted analogs such as 4-methyl-3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]benzoic acid hydrochloride (MW 383.7 g/mol) . In the broader quinazoline kinase inhibitor field, carboxylic acid-containing 4-anilinoquinazoline derivatives have been explicitly claimed in patents (e.g., US 5089499, US 6897214) as intermediates for further functionalization, including the preparation of ester prodrugs to modulate pharmacokinetic properties [1]. The hydrochloride salt form of CAS 1094031-03-4 further enhances aqueous solubility for in vitro assay preparation compared to the free base, with a formula weight of 369.73 g/mol . No direct comparative solubility or derivatization data are available specifically for CAS 1094031-03-4 versus its methyl-substituted or ester analogs.

Prodrug design Carboxylic acid conjugation Solubility optimization Chemical derivatization

Hydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base for In Vitro Assay Reproducibility

CAS 1094031-03-4 is supplied as the hydrochloride salt, which is expected to provide enhanced aqueous solubility compared to the neutral free base form, facilitating preparation of DMSO/water stock solutions for cell-based assays . This is a practical procurement consideration: many N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs in the published literature are used as free bases, which may require higher DMSO concentrations or sonication for dissolution. The hydrochloride salt formulation standardizes the protonation state and eliminates batch-to-batch variability in salt content that can occur with free base forms. Vendor specification indicates purity ≥95% with a formula weight of 369.73 g/mol . No published comparative solubility measurements exist between the HCl salt and the corresponding free base for this specific compound.

Salt form Aqueous solubility Assay reproducibility Hydrochloride formulation

Recommended Research and Procurement Application Scenarios for 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride


WRN Helicase-Dependent Antiproliferative Screening in DNA Damage Repair Research

Use CAS 1094031-03-4 as a tool compound or structural starting point in WRN helicase inhibitor screening programs. The 2-trifluoromethyl-quinazoline-4-amine scaffold has demonstrated WRN-dependent antiproliferative activity, with class-leading compounds achieving IC₂₀ ratios up to 505.5 between WRN-overexpressing and control PC3 cells [1]. The para-carboxylic acid group provides a handle for further SAR exploration without disrupting the core pharmacophore. Recommended cell lines: PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), ideally comparing WRN-overexpressing vs. matched control lines to confirm WRN-dependent mechanism [1].

Regioisomeric Selectivity Profiling: Para-COOH vs. Meta-COOH Comparator Studies

CAS 1094031-03-4 (para-COOH) and its meta-regioisomer CAS 1052404-83-7 form a matched pair for systematic regioisomeric SAR studies. Head-to-head comparison of these two compounds in parallel antiproliferative assays, target engagement experiments, and solubility measurements would generate valuable data for understanding how carboxylic acid position on the aniline ring modulates biological activity in the N-aryl-2-trifluoromethyl-quinazoline-4-amine series. The class-level SAR data from Li et al. (2024) establish that aryl substitution patterns produce >28-fold differences in IC₅₀ [1].

Prodrug Development Using the Free Carboxylic Acid Handle for Pharmacokinetic Optimization

The para-carboxylic acid moiety of CAS 1094031-03-4 provides a chemically accessible conjugation site for ester or amide prodrug synthesis [1]. This compound can serve as the parent acid for generating prodrug candidates with improved membrane permeability, oral bioavailability, or tumor-targeted delivery. The hydrochloride salt form ensures consistent starting material quality for medicinal chemistry derivatization. Patent literature (e.g., US 5089499) supports the use of 4-carboxyphenyl-substituted quinazolines as anti-tumor agent precursors [1].

Kinase and Helicase Selectivity Profiling Against EGFR-Targeted 4-Anilinoquinazoline Controls

Deploy CAS 1094031-03-4 in selectivity panels comparing WRN helicase-targeted 2-trifluoromethyl-quinazoline-4-amines against classical EGFR-targeted 4-anilinoquinazolines such as gefitinib or erlotinib. Published data show that 2-CF₃-quinazoline-4-amines exhibit WRN-dependent activity (IC₂₀ ratio up to 505.5 in WRN-overexpressing cells) [1], while gefitinib exerts its antiproliferative effects through EGFR kinase inhibition with IC₅₀ values of 3.02–3.98 μM across PC3, LNCaP, and K562 cells . Parallel testing in EGFR-dependent (e.g., A431, A549) vs. WRN-dependent models would quantify the mechanistic selectivity of this compound class.

Quote Request

Request a Quote for 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.